4-(Propane-2-sulfonyl)piperidine

Catalog No.
S13592779
CAS No.
M.F
C8H17NO2S
M. Wt
191.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Propane-2-sulfonyl)piperidine

Product Name

4-(Propane-2-sulfonyl)piperidine

IUPAC Name

4-propan-2-ylsulfonylpiperidine

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

InChI

InChI=1S/C8H17NO2S/c1-7(2)12(10,11)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DLDLIKJDRQJBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CCNCC1

4-(Propane-2-sulfonyl)piperidine is a chemical compound characterized by its molecular formula C8H17NO2SC_8H_{17}NO_2S and a molar mass of approximately 191.29 g/mol. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine containing one nitrogen atom. The presence of the propane-2-sulfonyl group distinguishes this compound, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, which include:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or sulfoxides.
  • Reduction: Reduction can be achieved with lithium aluminum hydride, resulting in piperidine derivatives with reduced sulfonyl groups.
  • Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, in the presence of a base.

The conditions for these reactions vary but typically involve organic solvents and specific reagents tailored to achieve the desired transformations .

Research indicates that 4-(Propane-2-sulfonyl)piperidine exhibits notable biological activity. It has been investigated for its potential therapeutic properties, particularly in areas such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Signaling Pathways: It influences various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell proliferation and survival.
  • Potential Therapeutic Uses: Preliminary studies suggest anti-inflammatory and anticancer activities, although further research is necessary to fully elucidate its mechanisms of action and efficacy in clinical settings .

The synthesis of 4-(Propane-2-sulfonyl)piperidine typically involves the following steps:

  • Sulfonylation Reaction: Piperidine is reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
  • Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography.
  • Formation of Hydrochloride Salt: The compound can be converted into its hydrochloride salt form for enhanced stability and solubility .

4-(Propane-2-sulfonyl)piperidine finds applications across various domains:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Medicinal Chemistry: Investigated for potential therapeutic applications including anti-inflammatory and anticancer properties.
  • Industrial Use: Employed in developing new materials and chemical processes due to its unique reactivity .

Several compounds share structural similarities with 4-(Propane-2-sulfonyl)piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PiperidineBasic six-membered ring structureSimple amine structure without additional functional groups
PiperazineContains two nitrogen atomsBicyclic structure that may exhibit different reactivity
PyrrolidineFive-membered ring with one nitrogenSmaller ring structure impacting sterics and reactivity
1-(Butane-1-sulfonyl)piperidine-2-carboxylic acidPiperidine ring with carboxylic acidAdditional carboxylic acid group may enhance solubility
1-(Phenylsulfonyl)piperidineContains a phenyl groupPotentially different catalytic properties due to aromaticity

Uniqueness

4-(Propane-2-sulfonyl)piperidine is unique due to its sulfonyl group, which imparts distinct chemical properties compared to other piperidine derivatives. This sulfonyl group enhances its reactivity and allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry and drug development .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.09799996 g/mol

Monoisotopic Mass

191.09799996 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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